1-(2-Methoxyphenoxy)-2,3-epoxypropane

Catalog No.
S794445
CAS No.
2210-74-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenoxy)-2,3-epoxypropane

CAS Number

2210-74-4

Product Name

1-(2-Methoxyphenoxy)-2,3-epoxypropane

IUPAC Name

2-[(2-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3

InChI Key

RJNVSQLNEALZLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2CO2

Synonyms

1-(2,3-Epoxypropoxy)-2-methoxybenzene; 1,2-Epoxy-3-(2-methoxyphenoxy)propane; 1,2-Epoxy-3-(o-methoxyphenoxy)propane; Glycidyl 2-Methoxyphenyl Ether; 1-(2-Methoxyphenoxy)-2,3-epoxypropane; NSC 112256; NSC 133442;

Canonical SMILES

COC1=CC=CC=C1OCC2CO2

The exact mass of the compound 1-(2-Methoxyphenoxy)-2,3-epoxypropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133442. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether (GGE), is an aromatic monofunctional glycidyl ether. It is primarily procured for two distinct, high-stakes applications: as a reactive diluent to reduce the viscosity of epoxy resin systems, and as a structurally critical intermediate in the synthesis of specific active pharmaceutical ingredients (APIs), including beta-blockers like Carvedilol and antianginal drugs like Ranolazine. Unlike generic diluents, the presence and specific ortho-position of its methoxy group create a unique property profile that directly impacts processability in coatings and adhesives, and is an absolute structural requirement in pharmaceutical manufacturing.

Substituting 1-(2-Methoxyphenoxy)-2,3-epoxypropane (GGE) with its unsubstituted analog, Phenyl Glycidyl Ether (PGE), or its para-isomer, can lead to critical failures in process and application. In pharmaceutical synthesis, the ortho-methoxy group is a non-negotiable part of the final molecular structure of APIs like Ranolazine; using PGE or another isomer would result in the failure to produce the target compound. In epoxy formulations, substitution is equally problematic. The ortho-methoxy group influences both the uncured resin's viscosity and the cured polymer's final thermomechanical properties, such as its glass transition temperature (Tg). Replacing GGE with a generic alternative without requalification risks significant deviations in processability, cure kinetics, and the performance of the final material, making it an unreliable procurement decision for established formulations.

High-Efficiency Viscosity Reduction in Epoxy Resins

1-(2-Methoxyphenoxy)-2,3-epoxypropane (GGE) is an effective reactive diluent for reducing the viscosity of high-viscosity epoxy resins like DGEBA, a critical factor for improving handling and application properties such as sprayability or substrate wetting. Research on bio-based diluents demonstrated that unpurified GGE exhibits a very low intrinsic viscosity, in the range of 16 to 55 cPs at 20 °C. When added to a standard DGEBA resin at 20 wt%, GGE can reduce the formulation's viscosity by a factor of ten, enabling easier processing while becoming a permanent part of the polymer backbone upon curing.

Evidence DimensionViscosity Reduction
Target Compound DataReduces DGEBA viscosity by a factor of ten at 20 wt% loading.
Comparator Or BaselineStandard high-viscosity DGEBA resin.
Quantified DifferenceApprox. 90% reduction in viscosity of the epoxy system.
Conditions20 wt% diluent in DGEBA resin, viscosity measured at 20 °C.

This allows for the formulation of low-VOC, easily processable epoxy systems for coatings and composites without compromising chemical incorporation.

Maintains High Glass Transition Temperature (Tg) in Cured Formulations

A primary concern when using monofunctional reactive diluents is the potential reduction in the glass transition temperature (Tg) and cross-link density of the final cured polymer. However, formulations using GGE demonstrate a notable ability to maintain high thermal performance. Even at a significant loading of 20 wt% in a DGEBA resin, the resulting cured thermoset maintained a Tg above 90 °C. This performance is superior to many aliphatic diluents, which can cause a more pronounced drop in Tg, and compares favorably to other aromatic diluents.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataMaintains Tg > 90 °C at 20 wt% loading in DGEBA.
Comparator Or BaselineMany aliphatic reactive diluents which typically lower Tg more significantly.
Quantified DifferenceMinimal reduction in Tg compared to the significant viscosity decrease achieved.
ConditionsDGEBA resin cured with diethylene triamine (DETA) containing 20 wt% GGE.

For applications requiring both low viscosity for processing and high thermal stability in the final product, GGE provides a balanced solution, preventing a trade-off between processability and performance.

Structurally Essential Precursor for Ranolazine and Other APIs

1-(2-Methoxyphenoxy)-2,3-epoxypropane is a widely used key intermediate for the synthesis of several important pharmaceutical compounds, including the antianginal drug Ranolazine and the beta-blocker Carvedilol. In these multi-step syntheses, the epoxide ring is opened by an amine, and the 2-methoxyphenoxy moiety is a fundamental, non-interchangeable part of the final active molecule. The use of an incorrect isomer (e.g., 4-methoxyphenoxy) or an unsubstituted analog like Phenyl Glycidyl Ether would not yield the desired therapeutic agent, making the procurement of the correct CAS No. 2210-74-4 an absolute requirement.

Evidence DimensionSuitability as a Synthesis Precursor
Target Compound DataRequired starting material for the synthesis of Ranolazine and other specific APIs.
Comparator Or BaselinePhenyl Glycidyl Ether, 4-Methoxyphenyl Glycidyl Ether, or other glycidyl ethers.
Quantified Difference100% (Binary outcome: correct API vs. incorrect molecule).
ConditionsEstablished multi-step organic synthesis routes for specific APIs.

For pharmaceutical and fine chemical buyers, there is no substitute; this specific regioisomer is essential for the reaction to succeed and for regulatory compliance.

Formulating High-Performance, Low-Viscosity Epoxy Coatings and Adhesives

Where ease of application (e.g., spraying, self-leveling) is required without a significant sacrifice in the thermal stability of the cured product. The evidence for GGE's high dilution efficiency and minimal impact on Tg makes it a strong candidate for industrial floorings, protective coatings, and structural adhesives where both processability and performance are critical.

GMP Synthesis of Ranolazine and Related Pharmaceutical Compounds

In regulated manufacturing environments where a specific, high-purity chemical intermediate is required to produce a target API. GGE is the designated precursor in established synthesis routes for Ranolazine, Moprolol, and other drugs, making it the only choice for this application. Procuring high-purity GGE is essential for ensuring high yield, minimizing side-product formation, and meeting regulatory standards.

XLogP3

1.6

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 7 of 10 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (42.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2210-74-4

Dates

Last modified: 08-15-2023

Explore Compound Types